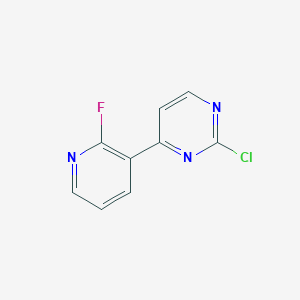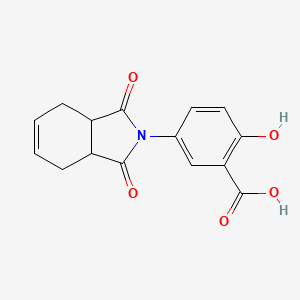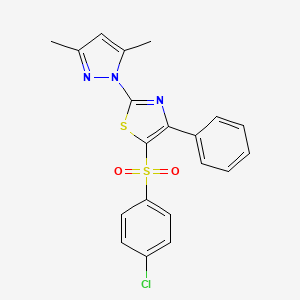
N-(3-chlorobenzyl)propane-1,3-diamine
Descripción general
Descripción
Synthesis Analysis
The synthesis of “N-(3-chlorobenzyl)propane-1,3-diamine” and its derivatives has been described in the literature . They were prepared by the reaction of K2[PtCl4] with the appropriate ligand in water . These complexes are analogs of cisplatin, and are potential antineoplastic agents .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not directly available, 1,3-Diaminopropane, a related compound, is known to be a building block in the synthesis of heterocycles, such as those used in textile finishing, and coordination complexes .Aplicaciones Científicas De Investigación
Synthesis and Characterization in Coordination Chemistry
N-(3-chlorobenzyl)propane-1,3-diamine and its derivatives have been utilized in the synthesis and characterization of various metal ion complexes. For example, Zn(II) and Hg(II) complexes with Schiff bases ligands derived from similar diamines have been prepared and characterized using a range of techniques including FT-Infrared, Ultraviolet-Visible spectra, NMR, and molar conductance. These complexes exhibit pseudo tetrahedral geometry around the metal center (Montazerozohori et al., 2011).
Molecular Interactions in Atmospheric Science
In atmospheric science, the molecular interactions between diamines like propane-1,3-diamine and sulfuric acid have been studied using computational methods. This research helps in understanding the formation of sulfuric acid complexes with diamines, which is relevant for particle formation in the atmosphere (Elm et al., 2016).
Organic Synthesis and Enzymatic Enantioselective Desymmetrization
In organic chemistry, diamines like propane-1,3-diamine have been used for the synthesis of optically active heterocyclic compounds. This involves the chemical preparation of diamines from aldehydes and their enantioselective desymmetrization mediated by enzymes (Ríos‐Lombardía et al., 2010).
Applications in Material Chemistry
Propane-1,3-diamine has been incorporated into silylant epoxide groups for potential use in extracting cations from solutions. This demonstrates its application in material chemistry and environmental science (Sales et al., 2002).
Molecular Structure Studies
The study of molecular interactions and structures, such as in the case of nickel(II) complex synthesis and characterization, is another area where these diamines find application. This includes analyzing magnetic properties and crystal structures (Chattopadhyay et al., 2007).
Supramolecular Chemistry
In supramolecular chemistry, complexes like propane-1,3-diaminium tetrachloridozincate(II) have been synthesized, revealing unusual supramolecular structures and interactions, which are significant for understanding molecular assemblies (Zhao & Qu, 2010).
Propiedades
IUPAC Name |
N'-[(3-chlorophenyl)methyl]propane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2/c11-10-4-1-3-9(7-10)8-13-6-2-5-12/h1,3-4,7,13H,2,5-6,8,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNURGRWJOWEQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-N-{4-[(2,4-dichlorobenzyl)sulfanyl]-phenyl}acetamide](/img/structure/B3039027.png)
![1,3-Dimethyl-8-(trifluoromethyl)-1,5-dihydropyrido[3,2-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B3039028.png)
![[1-(4-Chlorophenyl)cyclohexyl]methanol](/img/structure/B3039029.png)
![6-Acetyl-2,3-dihydro-[1,3]oxazolo[3,2-a]pyrimidin-7-one](/img/structure/B3039030.png)
![[2-(Cyclohexyloxy)pyridin-4-yl]methanamine](/img/structure/B3039031.png)
![[6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine](/img/structure/B3039036.png)

![1-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B3039040.png)



![4-Chlorophenyl [6-chloro-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfoxide](/img/structure/B3039045.png)
![1-[4-(3-aminophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B3039048.png)
